5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine

Description

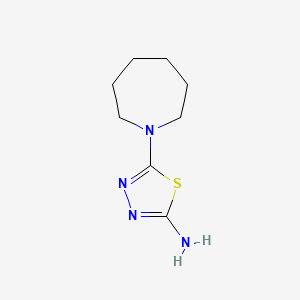

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(azepan-1-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c9-7-10-11-8(13-7)12-5-3-1-2-4-6-12/h1-6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLGBSGAQITNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Azepan 1 Yl 1,3,4 Thiadiazol 2 Amine and Its Analogs

Established Synthetic Pathways for 2-Amino-1,3,4-thiadiazole (B1665364) Derivatives

The synthesis of 2-amino-1,3,4-thiadiazoles is a well-established area of organic chemistry, with several reliable methods available. These approaches typically involve the construction of the thiadiazole ring from acyclic precursors.

Cyclization Reactions from Thiosemicarbazides

A cornerstone in the synthesis of 2-amino-1,3,4-thiadiazoles is the cyclization of thiosemicarbazides or their derivatives. researchgate.netencyclopedia.pub This method involves the reaction of a thiosemicarbazide (B42300) with a suitable cyclizing agent, which facilitates the removal of a molecule of water or another small molecule to form the heterocyclic ring. encyclopedia.pub The general scheme involves the acylation of thiosemicarbazide to form an acylthiosemicarbazide, which then undergoes intramolecular cyclization and dehydration to yield the 2-amino-5-substituted-1,3,4-thiadiazole. semanticscholar.orgmdpi.com

The versatility of this method lies in the ability to introduce various substituents at the 5-position of the thiadiazole ring by choosing the appropriate carboxylic acid or its derivative for the initial acylation of thiosemicarbazide. mdpi.com For instance, the reaction of thiosemicarbazide with different aromatic carboxylic acids in the presence of a dehydrating agent is a common strategy to produce a library of 5-aryl-2-amino-1,3,4-thiadiazoles. mdpi.comresearchgate.net

One-Pot Synthesis Approaches

To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of 2-amino-1,3,4-thiadiazole derivatives have been developed. These methods combine the acylation and cyclization steps into a single reaction vessel, often with the use of a suitable catalyst or a dehydrating agent. encyclopedia.pubsemanticscholar.org

One such approach involves the reaction of a carboxylic acid and thiosemicarbazide in the presence of a strong acid, such as polyphosphoric acid or a mixture of phosphorus pentoxide and methanesulfonic acid. semanticscholar.org Another reported one-pot synthesis involves the reaction of thiosemicarbazide with carboxylic acids in an ionic liquid with sulfuric acid as a catalyst. A green, one-pot, three-component reaction has also been described for the preparation of novel N-substituted 5-amino-1,3,4-thiadiazole derivatives. benthamdirect.comresearchgate.net This reaction utilizes a ketene (B1206846) S,S-acetal of Meldrum's acid or barbituric acid, hydrazine (B178648), and an isothiocyanate. benthamdirect.comresearchgate.net

A two-step, one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent has also been reported, which proceeds through the formation of an N-aroylhydrazone, followed by thionation, cyclization, and oxidation. semanticscholar.org

Role of Specific Reagents and Catalysts (e.g., Phosphorus Oxychloride, Sulfuric Acid, Polyphosphate Ester)

The choice of reagent and catalyst is crucial in the synthesis of 2-amino-1,3,4-thiadiazoles, as it often dictates the reaction conditions and yield.

Phosphorus Oxychloride (POCl₃): This is a powerful dehydrating agent commonly used to facilitate the cyclization of acylthiosemicarbazides. mdpi.com The reaction is typically carried out by heating a mixture of the carboxylic acid and thiosemicarbazide in excess POCl₃. semanticscholar.orgmdpi.com After the reaction, the mixture is carefully poured onto crushed ice and neutralized to precipitate the product. mdpi.com

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is another effective dehydrating agent for the cyclization of acylthiosemicarbazides. encyclopedia.pub The reaction is usually performed by heating the reactants in ethanol (B145695) with a catalytic amount of sulfuric acid. encyclopedia.pub

Polyphosphate Ester (PPE): PPE has been utilized as a mild additive for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide. semanticscholar.orgnih.govjmchemsci.com The reaction proceeds through the intermediate formation of the acylated thiosemicarbazide, followed by cyclodehydration. semanticscholar.orgnih.govjmchemsci.com An advantage of using PPE is that the reaction can often be carried out under milder conditions compared to stronger acids. semanticscholar.orgnih.gov A patent from 1957 describes the use of polyphosphoric acid for preparing 2-amino-5-alkyl-1,3,4-thiadiazoles from thiosemicarbazide and an aliphatic acid. asianpubs.orggoogle.com

The following table summarizes the key reagents and their roles in the synthesis of 2-amino-1,3,4-thiadiazole derivatives.

| Reagent/Catalyst | Role | Typical Reaction Conditions | Reference(s) |

| Phosphorus Oxychloride (POCl₃) | Dehydrating agent for cyclization | Heating in excess POCl₃, followed by quenching with ice and neutralization. | semanticscholar.orgmdpi.com |

| Sulfuric Acid (H₂SO₄) | Dehydrating agent and catalyst | Refluxing in ethanol with a catalytic amount of H₂SO₄. | encyclopedia.pub |

| Polyphosphate Ester (PPE) | Mild dehydrating agent for one-pot synthesis | Heating a mixture of carboxylic acid and thiosemicarbazide in PPE. | semanticscholar.orgnih.govjmchemsci.com |

| Lawesson's Reagent | Thionating agent | Used in a one-pot synthesis from aldehydes and hydrazides. | semanticscholar.org |

Strategies for Incorporating the Azepane Moiety into Thiadiazole Scaffolds

While the direct synthesis of 5-(azepan-1-yl)-1,3,4-thiadiazol-2-amine is not explicitly detailed in the reviewed literature, two primary strategies can be inferred for its preparation based on established synthetic methodologies for analogous compounds.

The first approach involves starting with a precursor that already contains the azepane ring. This would entail the synthesis of an azepane-containing thiosemicarbazide, such as N-azepanyl-thiosemicarbazide. This intermediate could then be cyclized with a suitable reagent to form the desired thiadiazole. The synthesis of N-substituted thiosemicarbazides is a known process, often achieved by reacting a substituted hydrazine with an isothiocyanate.

The second, and more common, strategy involves the introduction of the azepane moiety onto a pre-formed thiadiazole ring. This is typically achieved through a nucleophilic substitution reaction. A 2-amino-1,3,4-thiadiazole bearing a leaving group, such as a halogen, at the 5-position would be a suitable starting material. Azepane, acting as a nucleophile, would then displace the leaving group to form the target compound. This approach has been successfully employed for the synthesis of various 5-(cyclic amino)-1,3,4-thiadiazoles.

An efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates has been developed via a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. rsc.org This highlights a modern approach to forming functionalized azepine rings.

Derivatization and Functionalization of this compound and Related Analogs

The 2-amino-1,3,4-thiadiazole scaffold offers multiple sites for derivatization, allowing for the fine-tuning of its chemical properties. The primary sites for functionalization are the exocyclic amino group and the substituents on the thiadiazole ring itself.

Substitution at the Thiadiazole Core

Substitution at the 5-position of the 2-amino-1,3,4-thiadiazole ring is a key strategy for creating a diverse range of analogs. As previously mentioned, the most direct method for achieving this is by starting the synthesis with a correspondingly substituted carboxylic acid or its derivative. mdpi.com

Alternatively, nucleophilic substitution on a 5-halo-2-amino-1,3,4-thiadiazole provides a versatile route to a variety of 5-substituted derivatives. nih.gov The halogen atom at the 5-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the thiadiazole ring. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides. For example, the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with various nucleophiles can lead to a library of compounds with different functionalities at the 5-position.

Another important precursor for substitution at the C5 position is 2-amino-5-mercapto-1,3,4-thiadiazole. researchgate.net The thiol group can be alkylated or otherwise functionalized to introduce a variety of substituents. researchgate.net

The following table provides examples of substitution reactions at the thiadiazole core for related compounds.

| Starting Material | Reagent | Product | Reaction Conditions | Reference(s) |

| 2-Amino-5-bromo-1,3,4-thiadiazole | Various nucleophiles | 2-Amino-5-substituted-1,3,4-thiadiazoles | Varies depending on the nucleophile | nih.gov |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | Alkyl halides | 2-Amino-5-(alkylthio)-1,3,4-thiadiazoles | Basic conditions | researchgate.net |

| Arylaldehyde thiosemicarbazones | Ferric chloride | 2-Amino-5-aryl-1,3,4-thiadiazoles | Oxidative cyclization | nih.gov |

Modifications on the Azepane Ring

Direct modifications of the azepane ring once it is attached to the 1,3,4-thiadiazole (B1197879) core are synthetically challenging. A more common and versatile approach involves the synthesis of functionalized azepane precursors, which are then used to construct the final thiadiazole-containing molecule. This strategy allows for the introduction of a wide range of substituents onto the seven-membered ring, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

General methods for synthesizing substituted azepines often involve ring-expansion reactions or one-pot multicomponent syntheses. organic-chemistry.org For instance, a deprotonation of quaternary aromatic salts followed by a photochemical rearrangement can yield functionalized azepines. organic-chemistry.org Another approach utilizes polyethylene (B3416737) glycol (PEG) as a medium for the one-pot, catalyst-free synthesis of N-substituted azepines. organic-chemistry.org The most frequently employed method for azepine synthesis is the insertion of a stabilized singlet nitrene into a benzene (B151609) ring. slideshare.net

Once a suitably substituted azepane is synthesized, it can be incorporated into the target molecule. A plausible synthetic route would involve the reaction of a substituted azepane-1-carbothiohydrazide with a cyclizing agent to form the 2-amino-5-(substituted-azepan-1-yl)-1,3,4-thiadiazole.

While specific examples of modifications on the azepane ring of this compound are not detailed in the provided literature, the general synthetic strategies for azepine derivatives suggest a range of potential modifications.

Table 1: Potential Substituted Azepane Precursors for Analog Synthesis

| Precursor Name | Type of Modification | Potential Synthetic Route |

|---|---|---|

| 4-Hydroxyazepane | Hydroxyl substitution | Reduction of azepan-4-one |

| Azepane-4-carboxylic acid | Carboxylic acid functionalization | Hydrolysis of ethyl azepane-4-carboxylate |

| 4-Aminoazepane | Amino functionalization | Reductive amination of azepan-4-one |

This table is illustrative and based on general synthetic principles for creating functionalized azepanes.

Formation of Hybrid Molecules with Other Bioactive Pharmacophores

The strategy of creating hybrid molecules involves chemically linking two or more pharmacophoric units to generate a single molecule with a potentially enhanced or synergistic biological effect. nih.gov The 2-amino group of the 5-substituted-1,3,4-thiadiazole scaffold serves as a versatile chemical handle for this purpose. A common synthetic pathway involves the acylation of this amino group, often creating an acetamide (B32628) linker, which can then be coupled to another bioactive molecule. nih.gov

One documented approach involves reacting a 2-amino-1,3,4-thiadiazole derivative with chloroacetyl chloride. nih.gov This reaction yields a key intermediate, a 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide. This intermediate is susceptible to nucleophilic substitution by another molecule containing a suitable nucleophile, such as a secondary amine. For example, this method has been used to link the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold with various substituted piperazines, creating hybrid molecules with potential anticancer activity. nih.gov

Another successful application of this hybridization strategy is the conjugation of 5-amino-1,3,4-thiadiazoles with isatins. nih.govrsc.org Isatin and its derivatives are known to possess a broad range of pharmacological activities. The resulting hybrid molecules have been shown to exhibit interesting polypharmacological profiles, including antiproliferative effects against cancer cell lines. nih.govrsc.org Similarly, the 2-amino-1,3,4-thiadiazole core has been incorporated into more complex structures containing acridine (B1665455) sulfonamides, which have been investigated as carbonic anhydrase inhibitors. nih.gov

This molecular hybridization approach allows for the integration of the desirable properties of the thiadiazole core with those of other well-established pharmacophores.

Table 2: Examples of Hybrid Molecules Derived from 2-Amino-1,3,4-Thiadiazole Scaffolds

| Thiadiazole Core | Linked Pharmacophore | Linker Type | Resulting Hybrid Class | Reference |

|---|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Substituted Piperazines | Acetamide | Thiadiazole-Piperazine Hybrids | nih.gov |

| 5-Amino-1,3,4-thiadiazole | Isatin | Various | Thiadiazole-Isatin Hybrids | nih.govrsc.org |

| 5-Sulfamoyl-1,3,4-thiadiazol-2-amine | Acridine | Benzamide | Thiadiazole-Acridine Hybrids | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Azepan 1 Yl 1,3,4 Thiadiazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, stands as a cornerstone for the definitive structural analysis of 5-(azepan-1-yl)-1,3,4-thiadiazol-2-amine derivatives. This non-destructive technique provides detailed information about the chemical environment of individual protons and carbon atoms within a molecule.

In the ¹H-NMR spectra of 1,3,4-thiadiazole (B1197879) derivatives, the chemical shifts, multiplicities, and coupling constants of the signals are diagnostic. For instance, in a series of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstituted amino)acetamide derivatives, the aromatic protons typically appear in the downfield region, while the aliphatic protons of the substituent groups are observed at higher field strengths. nih.gov The protons of the azepane ring in a 5-(azepan-1-yl) substituted thiadiazole would be expected to show characteristic multiplets in the aliphatic region of the spectrum.

The ¹³C-NMR spectra provide complementary information by revealing the chemical shifts of all unique carbon atoms. The carbon atoms of the 1,3,4-thiadiazole ring are particularly characteristic, with their resonances appearing in the downfield region due to the influence of the heteroatoms. For example, in a series of related thiadiazole derivatives, the carbon atoms of the thiadiazole ring were observed at specific chemical shifts that confirm the heterocyclic core. nih.gov

A detailed analysis of the ¹H and ¹³C-NMR data for a representative 1,3,4-thiadiazole derivative is presented in the table below.

¹H-NMR and ¹³C-NMR Data for a Representative 1,3,4-Thiadiazole Derivative

| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| Aromatic-H | 7.58 - 9.19 | 103.92 - 147.16 |

| Aliphatic-H | 2.70 - 6.00 | 42.58 - 62.32 |

| NH (exchangeable) | 11.00 - 13.76 | - |

| C=O | - | 165.00 - 169.07 |

| Thiadiazole-C | - | 158.72 - 161.26 |

Data compiled from representative 1,3,4-thiadiazole derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of a this compound derivative would exhibit characteristic absorption bands corresponding to its key structural features.

The N-H stretching vibrations of the primary amine group (NH₂) are typically observed as one or two sharp bands in the region of 3100-3500 cm⁻¹. The C-N stretching vibrations of the amine and the thiadiazole ring would appear in the 1250-1350 cm⁻¹ region. The C=N stretching vibration within the thiadiazole ring is expected to produce a band around 1600-1650 cm⁻¹. nih.gov The aliphatic C-H stretching vibrations of the azepane ring would be found just below 3000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption frequencies for this compound and its derivatives.

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amine (N-H) | Stretching | 3100 - 3500 |

| Alkane (C-H) | Stretching | 2850 - 2960 |

| Imine (C=N) | Stretching | 1600 - 1650 |

| Amine (C-N) | Stretching | 1250 - 1350 |

Data compiled from various 1,3,4-thiadiazole derivatives. nih.govnist.gov

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be characteristic of the 1,3,4-thiadiazole core and the azepane substituent. Common fragmentation pathways for related 2-amino-1,3,4-thiadiazoles involve the cleavage of the substituent at the 5-position and the loss of small neutral molecules from the heterocyclic ring. nih.gov

For instance, the mass spectrum of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (B1296521) shows a predicted [M+H]⁺ peak at m/z 168.02262, which is indicative of its molecular formula. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic and heterocyclic rings. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions.

The 1,3,4-thiadiazole ring is an aromatic heterocycle and, along with the amino substituent, constitutes a chromophoric system. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the ring and the solvent used for the measurement. For related 2-amino-5-substituted-1,3,4-thiadiazoles, UV absorption maxima are typically observed in the range of 250-350 nm.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For this compound (C₈H₁₄N₄S), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should be in close agreement (typically within ±0.4%) with the calculated values to confirm the purity and identity of the compound.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 48.45 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 7.13 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 28.27 |

| Sulfur | S | 32.07 | 1 | 32.07 | 16.18 |

| Total | 198.33 | 100.00 |

Calculated values.

Computational and Theoretical Investigations of 5 Azepan 1 Yl 1,3,4 Thiadiazol 2 Amine

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

No specific Density Functional Theory (DFT) studies detailing the electronic structure, reactivity (such as HOMO-LUMO energy gaps), or calculated spectroscopic properties for 5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine were identified in the available literature. DFT studies are common for characterizing other novel thiadiazole derivatives, where they are used to optimize molecular geometry, calculate vibrational frequencies, and predict electronic properties. ekb.egresearchgate.net

Molecular Docking Analyses for Ligand-Target Binding Modes and Affinities

There are no published molecular docking analyses that investigate the binding modes and affinities of this compound with specific biological targets. Such studies are crucial for predicting the potential therapeutic applications of a compound. For instance, docking studies on other 1,3,4-thiadiazole (B1197879) derivatives have been used to explore their interactions with targets like cyclooxygenase enzymes, various kinases, and microbial enzymes. nih.govmdpi.comnih.gov

Conformational Analysis and Molecular Dynamics Simulations

No literature detailing the conformational analysis or molecular dynamics simulations of this compound could be located. These computational techniques are vital for understanding the three-dimensional structure of a molecule and its dynamic behavior over time, which influences its interaction with biological receptors.

Prediction of Potential Biological Targets and Pathways

There are no specific in silico studies in the reviewed literature that predict the potential biological targets or signaling pathways for this compound. While general 2-amino-1,3,4-thiadiazole (B1665364) scaffolds are known to possess a wide array of biological activities, including antimicrobial and anticancer properties, dedicated target prediction for this specific derivative has not been reported. dovepress.comnih.gov

Biological Activity Research and Mechanistic Studies of 5 Azepan 1 Yl 1,3,4 Thiadiazol 2 Amine Derivatives

Research on Enzyme Inhibition by 1,3,4-Thiadiazole (B1197879) Derivatives

The 1,3,4-thiadiazole nucleus is a key component in a multitude of enzyme inhibitors, demonstrating a wide range of therapeutic potentials.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes. The 1,3,4-thiadiazole-2-sulfonamide (B11770387) scaffold is a well-established pharmacophore for CA inhibition. tandfonline.comnih.govnih.gov Derivatives bearing this core structure have been extensively studied, with some, like acetazolamide (B1664987) and methazolamide, being used clinically as diuretics and for the treatment of glaucoma. nih.govresearchgate.net

Research has shown that 2-substituted-1,3,4-thiadiazole-5-sulfonamides exhibit significant inhibitory activity against various CA isoenzymes. nih.gov A study on a series of these compounds, including 2-amino-1,3,4-thiadiazole-5-sulfonamide and its N-acylated derivatives, demonstrated potent inhibition of carbonic anhydrase II (CA-II). nih.gov The inhibitory potencies varied with the substituent at the 2-amino position, highlighting the role of this position in modulating activity. nih.gov

More complex derivatives, such as pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide, have been synthesized and shown to be potent inhibitors of human CA-I and CA-II isoenzymes. nih.gov These studies underscore the importance of the 1,3,4-thiadiazole-2-sulfonamide core in achieving CA inhibition.

Table 1: Inhibition of Carbonic Anhydrase II by 2-Substituted-1,3,4-thiadiazole-5-sulfonamides

| Compound | I50 (M) |

|---|---|

| 2-amino-1,3,4-thiadiazole-5-sulfonamide | 1.91 x 10⁻⁷ |

| 2-methylamino-1,3,4-thiadiazole-5-sulfonamide | Not specified |

| 2-formylamino-1,3,4-thiadiazole-5-sulfonamide | Not specified |

| 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide (Acetazolamide) | 3.3 x 10⁻⁸ |

| 2-propionylamino-1,3,4-thiadiazole-5-sulfonamide | Not specified |

Data from a study on rabbit ciliary body carbonic anhydrase II. nih.gov

Inosine 5'-Phosphate Dehydrogenase (IMPDH) Inhibition

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for anticancer and antimicrobial agents. nih.govresearchgate.net Several derivatives of 1,3,4-thiadiazole-2-amine have been identified as inhibitors of IMPDH. researchgate.net The inhibition of IMPDH leads to the depletion of guanine nucleotides, which is critical for the proliferation of cancer cells and the replication of some viruses. nih.govresearchgate.net

While specific derivatives of 5-(azepan-1-yl)-1,3,4-thiadiazol-2-amine have not been reported as IMPDH inhibitors, the general class of 5-aryl substituted 1,3,4-thiadiazole-2-amine amides has shown potential in this area. researchgate.net The development of selective inhibitors for microbial IMPDH over the human enzyme is an active area of research. nih.gov

Tyrosine Kinase Inhibition (e.g., EGFR/HER-2, c-Src/Abl)

Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets. nih.gov The 1,3,4-thiadiazole scaffold has been incorporated into numerous tyrosine kinase inhibitors.

EGFR/HER-2 Inhibition: The human epidermal growth factor receptors (EGFR/HER-2) are key targets in cancer therapy. nih.gov Several series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated as EGFR inhibitors. For instance, certain 1,3,4-thiadiazole hybrids have demonstrated potent antiproliferative activity against cancer cell lines that overexpress EGFR, with strong enzymatic inhibition. nih.gov

c-Src/Abl Inhibition: The c-Src and Abl tyrosine kinases are also important targets in oncology. A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were discovered as potent inhibitors of Abl tyrosine kinase. nih.gov Molecular modeling studies have helped to rationalize the structure-activity relationships (SAR) of these inhibitors. nih.gov Furthermore, some 1,3,4-thiadiazole derivatives have been reported to inhibit Abl kinase, highlighting the versatility of this scaffold in targeting different tyrosine kinases. researchgate.netnih.gov

Table 2: Anticancer Activity of a Novel 1,3,4-Thiadiazole Derivative (Compound 5)

| Assay | IC50 (µg/ml) |

|---|---|

| Trypan Blue (K562 cell line) | 11.12 |

| MTT (K562 cell line) | 50.66 |

Compound 5 is a phenothiazine-thiadiazole derivative evaluated against the leukemic K562 cell line. nih.gov

Helicase Inhibition (e.g., Bloom Helicase)

DNA helicases are motor proteins that unwind DNA and are essential for DNA replication, repair, and recombination. Bloom helicase (BLM) is a member of the RecQ family of DNA helicases, and its inhibition is being explored as a potential anticancer strategy. researchgate.netnih.gov A series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives have been identified as potent inhibitors of Bloom helicase. researchgate.netnih.gov Medicinal chemistry efforts have focused on optimizing the structure-activity relationships of these compounds, leading to the identification of potent and selective BLM inhibitors. researchgate.netnih.gov These inhibitors have been shown to induce sister chromatid exchanges in cells, a characteristic feature of Bloom syndrome. researchgate.net

Other Enzyme Targets

The versatility of the 1,3,4-thiadiazole scaffold extends to other enzyme targets. For example, derivatives of 5-benzyl-1,3,4-thiadiazole have been synthesized and evaluated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. researchgate.net Additionally, certain 1,3,4-thiadiazole-bearing Schiff base analogues have been designed and assessed as α-glucosidase inhibitors, which are relevant for the treatment of diabetes. nih.gov

Receptor Modulation Studies

The interaction of 1,3,4-thiadiazole derivatives with various receptors has also been a subject of investigation, although this area is less explored compared to enzyme inhibition. Some studies have suggested that the pharmacological effects of certain 5-phenyl-1,3,4-thiadiazole derivatives may be mediated through their actions on central nervous system receptors, leading to muscle relaxant properties. nih.gov

More recently, biarylpyrazole-1,3,4-thiadiazole derivatives have been designed as cannabinoid receptor 1 (CB1) antagonists, a target for the treatment of obesity. mdpi.com Furthermore, a study on 5-amino-1,3,4-thiadiazole appended isatins revealed that these compounds have a high biological profiling similarity to a chemokine receptor inhibitor. nih.gov These findings suggest that the 1,3,4-thiadiazole scaffold can be a valuable template for the design of novel receptor modulators.

Investigations into Antimicrobial Potential (In Vitro Studies)

Derivatives of the 1,3,4-thiadiazole nucleus are known to exhibit a broad spectrum of antimicrobial activities. nih.govnih.gov The thiadiazole ring is considered a pharmacophore and a bioisostere of the thiazole (B1198619) ring found in some cephalosporin (B10832234) antibiotics, which may contribute to its antibacterial properties. dovepress.com

In vitro studies have demonstrated that various 5-substituted-1,3,4-thiadiazol-2-amine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govekb.eg The nature of the substituent on the thiadiazole ring plays a crucial role in the observed activity. nih.gov

For instance, a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives showed notable activity against E. coli, with specific compounds (D₄, D₈, and D₁₁) being particularly effective. nih.gov Similarly, derivatives where the substituent at the 5-position is a nitrophenyl or nitroimidazole group have been synthesized and evaluated. Nitroimidazole derivatives, in particular, displayed potent activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 0.008 µg/mL. researchgate.net In contrast, the corresponding nitrophenyl analogues were found to be largely inactive. researchgate.net

Other studies have shown that halogenated phenyl groups at the 5-position can enhance antibacterial activity, especially against Gram-positive strains like S. aureus and Bacillus subtilis. nih.gov The mechanism of action is often linked to the core heterocyclic structure, though specific molecular targets are still under investigation for many derivatives. dovepress.commdpi.com

Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Findings | Reference(s) |

| 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives (D₄, D₈, D₁₁) | Escherichia coli | pMIC = 1.9 µM/mL | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives (8a, 8b) | S. aureus, B. subtilis | Good inhibition (81-91%), MIC = 20–28 µg/mL | nih.gov |

| N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolone (5a) | S. aureus, S. epidermidis | Excellent activity, MIC = 0.008 µg/mL | researchgate.net |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Gram-positive bacteria | Potent activity, superior to ampicillin | nih.gov |

| N-[5-(amylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-morpholinacetamide | E. coli, S. aureus, B. subtilis | Appreciable activity (inhibition zone 10-16 mm) | researchgate.net |

The antifungal potential of 1,3,4-thiadiazole derivatives has been extensively documented. nih.govwjpmr.com These compounds have shown efficacy against a range of pathogenic fungi, including various Candida species and molds like Aspergillus niger. nih.govnih.govnih.gov

One of the most well-elucidated mechanisms concerns the derivative 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1). nih.gov Studies on this compound revealed that its antifungal action involves the disruption of fungal cell wall biogenesis. nih.gov This was evidenced by several observations in treated Candida cells: loss of characteristic cell shape, formation of giant cells, inability to withstand internal turgor pressure, and improper chitin (B13524) deposition. nih.gov Spectroscopic analysis suggested that the compound weakens the interactions between β(1→3) and β(1→6) glucans, which are crucial for cell wall integrity. nih.gov Notably, this mechanism is distinct from that of azole antifungals, as the C1 compound did not affect the ergosterol (B1671047) content in the fungal cells. nih.gov

Other studies have highlighted that derivatives with oxygenated substituents on a phenyl ring at the 5-position tend to impart antifungal activity. nih.gov For example, certain 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles demonstrated high potency against Candida albicans and Cryptococcus neoformans, with MIC values significantly lower than the standard drug fluconazole. nih.gov

Table 2: In Vitro Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity/Findings | Reference(s) |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida spp., molds | Potent activity, MIC = 8 to 96 µg/ml | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine with oxygenated substituents (8d, 8e) | A. niger, C. albicans | Significant activity, MIC = 32–42 µg/mL | nih.gov |

| 2-(5-nitro-2-furyl)-5-phenylsulfonyl-1,3,4-thiadiazole (5a) | Cryptococcus neoformans | High activity, MIC < 0.048 µg/ml | nih.gov |

| 2-(1-Methyl-5-nitro-2-imidazolyl)-5-phenylsulfonyl-1,3,4-thiadiazole (5d) | Candida albicans, Candida spp. | High activity, MIC = 0.048–3.12 µg/ml | nih.gov |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | A. niger, C. albicans | Significant activity compared to fluconazole | nih.gov |

Research has also explored the antiviral properties of 1,3,4-thiadiazole derivatives, with some compounds showing specific activity against influenza viruses. nih.govnih.gov The compound 1,3,4-Thiadiazol-2-ylcyanamide (LY217896) and its sodium salt were found to be effective against both influenza A and B viruses in vitro. nih.gov The 50% inhibitory concentration (IC₅₀) for LY217896 against various influenza A strains ranged from 0.37 to 1.19 µg/ml, and from 0.75 to 1.54 µg/ml for influenza B strains. nih.gov

Another study investigated a series of 2-phenylamino-1,3,4-thiadiazole derivatives against several respiratory viruses. nih.gov One derivative, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide, emerged as an inhibitor of the Influenza A H3N2 virus subtype with a half-maximal effective concentration (EC₅₀) of 31.4 µM. nih.gov Other derivatives in the same series showed activity against Parainfluenza-3 and Reovirus-1. nih.gov Additionally, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have demonstrated inhibitory activity against the Tobacco Mosaic Virus (TMV). researchgate.net The precise mechanisms for these antiviral actions are still an active area of investigation.

Table 3: In Vitro Antiviral Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Virus Strain(s) | Activity/Findings | Reference(s) |

| 1,3,4-Thiadiazol-2-ylcyanamide (LY217896) | Influenza A virus | IC₅₀ = 0.37 to 1.19 µg/ml | nih.gov |

| 1,3,4-Thiadiazol-2-ylcyanamide (LY217896) | Influenza B virus | IC₅₀ = 0.75 to 1.54 µg/ml | nih.gov |

| N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide (45) | Influenza A H3N2 | EC₅₀ = 31.4 µM | nih.gov |

| 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides (7b, 7i) | Tobacco Mosaic Virus (TMV) | Moderate anti-TMV activity | researchgate.net |

Research into Anticancer Mechanisms (In Vitro Studies)

The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a promising foundation for the development of novel anticancer agents. nih.govvensel.org Derivatives have shown potent cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (LoVo) cancer cells. nih.govnih.gov

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation and survival. Several studies have shown that these compounds can induce cell cycle arrest. For example, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives caused cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. nih.govscispace.com

Specific molecular targets have also been identified. One derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was found to inhibit the extracellular signal-regulated kinase (ERK) pathway, leading to cell cycle arrest in non-small cell lung carcinoma cells. vensel.org Other derivatives have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme often overexpressed in cancer cells. vensel.org Furthermore, some N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been reported as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). mdpi.com

A primary mechanism through which 1,3,4-thiadiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov The cytotoxic effect of certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives on MCF-7 and HepG2 cells was directly linked to their ability to trigger apoptosis. nih.govscispace.com

Mechanistic studies revealed a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 in cancer cells treated with these compounds. nih.govscispace.com The Bcl-2 family of proteins are critical regulators of apoptosis, with Bax being a pro-apoptotic member and Bcl-2 being anti-apoptotic. An increased Bax/Bcl-2 ratio shifts the cellular balance towards death. Caspase 9 is a key initiator caspase in the intrinsic pathway of apoptosis. Similarly, other hybrid molecules have been shown to dramatically induce apoptotic cell death by upregulating apoptosis-related genes and downregulating the anti-apoptotic Bcl-2 gene. semanticscholar.org These findings confirm that apoptosis induction is a key antineoplastic mechanism for this class of compounds.

Cell Cycle Arrest

The anticancer potential of 2-amino-1,3,4-thiadiazole derivatives has been partly attributed to their ability to interfere with the normal progression of the cell cycle in cancer cells. nih.gov Research has demonstrated that certain derivatives can induce cell cycle arrest at specific phases, thereby inhibiting cell proliferation.

One study investigated a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds. nih.gov Among the synthesized derivatives, compounds 4e (N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide) and 4i (2-(4-Benzylpiperidin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide) were identified as highly potent against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer) cell lines. nih.gov Cell cycle analysis revealed that treatment with these compounds led to an accumulation of cells in the S and G2/M phases, indicating a disruption of DNA synthesis and mitotic entry. nih.gov Specifically, compound 4e caused S-phase arrest in HepG2 cells and G2/M arrest in MCF-7 cells, while compound 4i induced G2/M arrest in both cell lines. nih.gov This cytotoxic effect was linked to the induction of apoptosis, as evidenced by an increased Bax/Bcl-2 ratio and elevated caspase 9 levels. nih.gov

In another study, the derivative FABT (2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) was examined for its effects on A549 human non-small lung carcinoma cells. nih.gov The investigation showed that FABT induced cell cycle arrest in the G0/G1 phase. nih.gov This blockade was associated with an inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and an enhanced expression of the cyclin-dependent kinase inhibitor p27/Kip1, which prevents the transition from the G1 to the S phase. nih.gov

| Compound | Cell Line | Effect | Mechanism Highlight |

|---|---|---|---|

| Compound 4e | HepG2 | S Phase Arrest | Induction of apoptosis via increased Bax/Bcl-2 ratio nih.gov |

| Compound 4e | MCF-7 | G2/M Phase Arrest | Induction of apoptosis via increased Bax/Bcl-2 ratio nih.gov |

| Compound 4i | HepG2 & MCF-7 | G2/M Phase Arrest | Induction of apoptosis via increased Bax/Bcl-2 ratio nih.gov |

| FABT | A549 | G0/G1 Phase Arrest | Inhibition of ERK1/2 pathway; enhanced p27/Kip1 expression nih.gov |

Studies on Anti-inflammatory, Anticonvulsant, Analgesic, and Anxiolytic Mechanisms

Derivatives of the 1,3,4-thiadiazole scaffold have been extensively explored for their neuropharmacological and anti-inflammatory activities.

Anti-inflammatory and Analgesic Mechanisms: Several series of 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. nih.govnih.gov The primary mechanism for the anti-inflammatory effect is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator in the inflammatory pathway. nih.govresearchgate.net Molecular docking studies on novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have supported their specific interaction with the COX-2 enzyme. nih.gov For instance, compound 5 (2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide) showed potent in vitro anti-inflammatory activity, while compound 4 (N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide) exhibited high analgesic activity. nih.gov Another study on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives also reported significant anti-inflammatory and analgesic effects with reduced gastrointestinal side effects, a common issue with non-selective COX inhibitors. bohrium.com

Anticonvulsant Mechanisms: The 1,3,4-thiadiazole nucleus is a recognized pharmacophore in the design of anticonvulsant agents. nih.govnih.gov The mechanism of action is often attributed to their ability to modulate neurotransmitter systems and ion channels. nih.gov A key proposed mechanism involves the enhancement of GABAergic inhibition. nih.gov The thiadiazole moiety can act as a hydrogen bonding domain, interacting with the GABA-A receptor complex, which leads to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus preventing excessive neuronal firing. nih.gov Additionally, some derivatives are thought to exert their effects by blocking voltage-gated sodium channels, similar to established antiepileptic drugs like phenytoin. nih.govfrontiersin.org The lipophilicity of the substituents on the thiadiazole ring has been shown to be a crucial factor for activity, with electron-withdrawing groups often enhancing potency. nih.govfrontiersin.org For example, a series of 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamides showed that the lipophilic nature of the ring system was responsible for their anticonvulsant activity in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. frontiersin.orgmdpi.com

Anxiolytic Mechanisms: Research into 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has revealed promising anxiolytic properties. nih.gov A study that synthesized and screened a series of these compounds found that some possessed marked anxiolytic effects, comparable to the benchmark drug Diazepam. nih.gov The most potent compound, 3k (5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine), exhibited a mixed antidepressant-anxiolytic profile. nih.gov While the precise mechanism was not fully elucidated in the study, the activity of benzodiazepines like Diazepam is mediated through positive allosteric modulation of GABA-A receptors, suggesting a similar potential pathway for these thiadiazole derivatives.

| Activity | Derivative Series/Compound | Key Mechanistic Findings |

|---|---|---|

| Anti-inflammatory & Analgesic | Substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles nih.gov | Selective inhibition of COX-2 enzyme nih.gov |

| Anticonvulsant | 2,5-Disubstituted-1,3,4-thiadiazoles nih.govnih.gov | Enhancement of GABA-A receptor activity; blockage of voltage-gated sodium channels nih.gov |

| Anxiolytic | Compound 3k (5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine) nih.gov | Activity comparable to Diazepam, suggesting potential interaction with GABAergic systems nih.gov |

Exploration of Antiparasitic Activity Mechanisms (e.g., Antitubercular, Antileishmanial)

The versatile 1,3,4-thiadiazole scaffold has also been a foundation for the development of agents targeting parasitic and microbial diseases, including tuberculosis and leishmaniasis. nih.govnih.govresearchgate.net

Antitubercular Mechanisms: A number of 1,3,4-thiadiazole derivatives have been reported to possess activity against Mycobacterium tuberculosis. researchgate.net The mechanism of action for many antitubercular drugs involves the inhibition of essential mycobacterial enzymes. For instance, isoniazid, a first-line antitubercular drug, inhibits the synthesis of mycolic acid, a critical component of the mycobacterial cell wall. nih.gov While specific targets for many thiadiazole derivatives are still under investigation, some studies have explored their potential to inhibit key enzymes. For example, some related thiazolidinone derivatives have been investigated as inhibitors of mycobacterial DNA gyrase. mdpi.com The efficacy of these compounds often relies on their ability to penetrate the complex, lipid-rich cell wall of the mycobacterium to reach their intracellular targets. nih.gov

Antileishmanial Mechanisms: Nitro-substituted heteroaryl compounds are known to have antiparasitic properties, and their inclusion in the 1,3,4-thiadiazole structure has yielded potent antileishmanial agents. nih.govnih.gov A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing a triazole moiety were synthesized and evaluated against Leishmania major. nih.gov The most active compound, 3i (N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine), was shown to significantly reduce the number of intracellular amastigotes within macrophages. nih.gov The mechanism of action for nitroheterocyclic drugs against kinetoplastids like Leishmania is generally believed to involve the enzymatic reduction of the nitro group within the parasite. This process generates reactive nitroso and hydroxylamine (B1172632) intermediates and other radical species that induce oxidative stress and damage parasitic DNA, proteins, and lipids, leading to cell death. nih.govnih.gov Another study focusing on 5-(nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines also found that derivatives with hydroxypropylamino and methoxypropylamino side chains were highly active against both promastigote and amastigote forms of L. major. nih.gov

| Activity | Derivative Series/Compound | Target Organism | Proposed Mechanism of Action |

|---|---|---|---|

| Antitubercular | Various 1,3,4-thiadiazole derivatives researchgate.net | Mycobacterium tuberculosis | Inhibition of essential enzymes (e.g., DNA gyrase, mycolic acid synthesis) nih.govmdpi.com |

| Antileishmanial | Compound 3i (N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine) nih.gov | Leishmania major | Intra-parasitic reduction of the nitro group to generate cytotoxic reactive nitrogen species nih.gov |

| Antileishmanial | 5-(Nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives nih.gov | Leishmania major | Generation of radical species following nitro group reduction, inducing oxidative stress nih.gov |

Structure Activity Relationship Sar and Lead Optimization for 5 Azepan 1 Yl 1,3,4 Thiadiazol 2 Amine Derivatives

Impact of Substitutions on the Thiadiazole Ring on Biological Activities

The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold that has garnered considerable attention in medicinal chemistry due to its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbepls.comnih.gov The biological activity of 2,5-disubstituted 1,3,4-thiadiazole derivatives is profoundly influenced by the nature of the substituents at these positions. The 2-amino group and the 5-substituent are key modulators of the compound's interaction with biological targets. nih.govmdpi.com

Research on various 2,5-disubstituted 1,3,4-thiadiazoles has revealed that the electronic and steric properties of the substituents are critical determinants of biological efficacy. For instance, in the context of anticancer activity, the introduction of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core has been shown to enhance the effect. nih.gov The nature and position of substituents on this aromatic ring, as well as the type of substituent on the 2-amino group, further modulate this activity. nih.govnih.gov Studies have shown that electron-withdrawing groups on a phenyl ring at the C5 position can influence the anticancer potency of these derivatives. nih.gov

Furthermore, modifications at the 2-amino position have been explored to enhance biological activity. For example, the synthesis of amide derivatives from the 2-amino group has led to compounds with significant inhibitory activity against various enzymes. mdpi.com The flexibility of the 2-amino group allows for the introduction of a wide range of functionalities, each capable of forming different interactions with target proteins, thereby altering the biological response.

The following table summarizes the observed impact of substitutions on the thiadiazole ring on the biological activities of its derivatives, based on findings from various studies.

| Substitution Position | Type of Substituent | Observed Impact on Biological Activity |

| C5-Position | Aromatic rings (e.g., phenyl) | Generally enhances anticancer activity. nih.gov |

| Electron-withdrawing groups on C5-aryl ring | Can modulate anticancer potency. nih.gov | |

| Bulky aliphatic groups | Influences binding affinity and selectivity. | |

| C2-Position (Amino group) | Acylation (Amide formation) | Can lead to potent enzyme inhibitors. mdpi.com |

| Aryl substitutions | Modulates activity based on electronic properties. | |

| Alkyl substitutions | Affects lipophilicity and cell permeability. |

Influence of the Azepane Moiety and its Position on Molecular Interactions and Potency

While direct studies on the influence of the azepane moiety in the specific context of 5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine are limited, the known roles of azepane in other drug molecules suggest its importance. For example, azepane-containing compounds have been developed as potent inhibitors for a variety of targets, where the azepane ring is often involved in crucial binding interactions. nih.gov

Pharmacophore Elucidation and Design Principles for Targeted Activity

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For 1,3,4-thiadiazole derivatives, a general pharmacophore model often includes a hydrogen bond donor (the 2-amino group), hydrogen bond acceptors (the nitrogen atoms of the thiadiazole ring), and a hydrophobic region (the substituent at the 5-position). nih.gov

In the case of this compound, the azepane ring constitutes a significant hydrophobic and basic feature. A plausible pharmacophore model would therefore include:

A hydrogen bond donor feature from the 2-amino group.

Hydrogen bond acceptor features from the thiadiazole nitrogens.

A hydrophobic feature corresponding to the azepane ring.

A potential positive ionizable feature from the azepane nitrogen.

Computational studies, such as 3D-QSAR (Quantitative Structure-Activity Relationship), on related 2,5-disubstituted 1,3,4-thiadiazoles have highlighted the importance of steric and electronic fields around the molecule for its activity. nih.gov These studies help in refining the pharmacophore model and guiding the design of new derivatives with improved potency. The design principles for targeted activity would involve modifying the substituents to optimize their fit within the identified pharmacophore and to enhance their interactions with the specific target protein. For instance, if the target has a deep hydrophobic pocket, expanding or modifying the azepane ring could lead to better binding and increased potency.

Strategies for Enhancing Selectivity and Potency through Structural Modifications

Enhancing the selectivity and potency of a lead compound is a primary goal of lead optimization. For this compound derivatives, several strategies involving structural modifications can be employed.

One key strategy is the modification of the substituent at the 2-amino position. Introducing different aryl or alkyl groups can fine-tune the electronic and steric properties of the molecule, leading to more specific interactions with the target enzyme or receptor. For example, in the development of kinase inhibitors, specific substitutions on an amino group can exploit subtle differences in the ATP-binding pockets of different kinases, thereby enhancing selectivity. rsc.org

Another approach is to alter the azepane ring itself. Introducing substituents on the azepane ring can restrict its conformational flexibility, which may lock the molecule in a more bioactive conformation and improve binding affinity. Furthermore, such substitutions can also modulate the basicity of the azepane nitrogen, which can be critical for selectivity.

The following table outlines potential strategies for enhancing the selectivity and potency of these derivatives.

| Strategy | Structural Modification | Rationale |

| Targeting Specific Interactions | Introduction of specific functional groups on the 2-amino substituent. | To form additional hydrogen bonds or hydrophobic interactions with the target. |

| Conformational Restriction | Substitution on the azepane ring. | To reduce the entropic penalty upon binding and increase affinity. |

| Modulating Physicochemical Properties | Altering substituents to optimize lipophilicity and polarity. | To improve cell permeability and pharmacokinetic profile. |

| Exploiting Target-Specific Features | Designing substituents that complement the unique features of the target's binding site. | To achieve higher selectivity over related targets. |

Development of Novel Analogs through Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to design novel analogs with improved properties while retaining the desired biological activity. drughunter.commdpi.com

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties. For this compound, the azepane ring could be replaced with other cyclic amines of different ring sizes (e.g., piperidine (B6355638), morpholine) to investigate the impact of ring size and heteroatom composition on activity and selectivity. Non-classical bioisosteres could also be considered, such as replacing the azepane with an acyclic, branched alkyl group of similar bulk to probe the importance of the cyclic structure. The 1,3,4-thiadiazole ring itself is a well-known bioisostere of other five-membered heterocycles like oxadiazoles (B1248032) and triazoles, and replacing it could lead to analogs with different metabolic stability and pharmacokinetic profiles. mdpi.com

Scaffold hopping is a more drastic approach that involves replacing the central scaffold (in this case, the 1,3,4-thiadiazole) with a different core structure while maintaining the spatial arrangement of the key pharmacophoric features. The goal is to discover new chemical series with potentially better drug-like properties or novel intellectual property. For instance, a computational approach could be used to identify other heterocyclic scaffolds that can present the 2-amino and the 5-azepane substituents in a similar three-dimensional orientation. This could lead to the discovery of entirely new classes of compounds with the desired biological activity.

These strategies, guided by computational modeling and a thorough understanding of the SAR, are instrumental in the journey of transforming a promising lead compound into a viable drug candidate.

Future Research Directions and Potential Applications of 5 Azepan 1 Yl 1,3,4 Thiadiazol 2 Amine

Exploration of Novel and Greener Synthetic Methodologies

Traditional methods for synthesizing 2-amino-1,3,4-thiadiazole (B1665364) derivatives often involve the use of hazardous reagents like phosphorus oxychloride or strong acids for the cyclization of thiosemicarbazides. mdpi.comnih.gov Future research should prioritize the development of more environmentally benign and efficient synthetic routes.

Green chemistry approaches offer significant advantages by reducing chemical waste, reaction times, and the use of non-toxic solvents. researchgate.netbohrium.com Methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have already been successfully applied to the synthesis of other thiadiazole derivatives, often resulting in higher yields and purity in shorter timeframes. sbq.org.brnanobioletters.com Another promising avenue is the use of milder catalysts and reagents, such as polyphosphate ester (PPE), which has been demonstrated as an effective and less toxic alternative for one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide (B42300). nih.govencyclopedia.pub The application of these greener methods to the synthesis of 5-(azepan-1-yl)-1,3,4-thiadiazol-2-amine could make its production more sustainable, economical, and scalable.

| Methodology | Key Advantages | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced solvent use | Efficient cyclization of the corresponding thiosemicarbazide precursor. | nanobioletters.com |

| Ultrasound Irradiation (Sonochemistry) | Enhanced reaction rates, eco-friendly, energy efficient | Facilitating the reaction in aqueous media or solvent-free conditions. | sbq.org.br |

| Polyphosphate Ester (PPE) Catalysis | Avoids toxic reagents like POCl₃, enables one-pot synthesis | A direct, one-pot synthesis from azepane-1-carbothioic acid and thiosemicarbazide. | nih.govencyclopedia.pub |

Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level

The 1,3,4-thiadiazole (B1197879) scaffold is a core component of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netjapsonline.commdpi.com While the biological profile of this compound is not yet established, its structural similarity to other active thiadiazoles warrants a thorough investigation.

Future research should employ advanced techniques to not only screen for biological activity but also to elucidate the precise molecular mechanisms of action. This includes identifying specific protein targets and cellular pathways. For instance, many thiadiazole derivatives exert their anticancer effects by inhibiting key enzymes like tyrosine kinases (e.g., EGFR), carbonic anhydrases, or by interfering with DNA replication. nih.govmdpi.comnih.gov

Techniques such as molecular docking can be used to predict binding interactions with known targets. researchgate.net Experimental validation through methods like cell cycle analysis, apoptosis assays, and Western blotting can confirm these in silico findings and reveal how the compound affects cell behavior and signaling pathways. mdpi.comnih.gov Understanding these mechanisms at a molecular level is crucial for optimizing the compound's structure to enhance potency and selectivity.

Integration with Chemoinformatics and Artificial Intelligence in Drug Discovery and Design

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. nih.gov Chemoinformatics and artificial intelligence (AI) can play a pivotal role in exploring the therapeutic potential of this compound and its analogues.

In silico techniques can be used for:

Virtual Screening: Screening large libraries of virtual compounds derived from the core structure against biological targets to identify promising candidates. acs.org

Structure-Activity Relationship (SAR) Studies: Building predictive models that correlate structural modifications with changes in biological activity, guiding the synthesis of more potent derivatives. nih.gov

ADMET Prediction: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs to filter out candidates with unfavorable pharmacokinetic profiles early in the discovery process. nih.gov

By integrating AI and machine learning algorithms, researchers can analyze complex datasets to identify novel patterns and design derivatives of this compound with enhanced efficacy and reduced toxicity, thereby streamlining the path from discovery to potential therapeutic application. researchgate.netchemmethod.com

Development of Chemical Probes for Biological Target Identification and Validation

A significant challenge in pharmacology is identifying the specific biological target of a novel bioactive compound. Chemical probes are essential tools for this purpose. researchgate.net Future work could focus on modifying this compound to create such probes.

The 2-amino group on the thiadiazole ring provides a convenient chemical handle for attaching reporter molecules, such as fluorophores, biotin, or photo-affinity labels, without drastically altering the core structure responsible for biological activity. These functionalized probes could then be used in techniques like affinity chromatography or fluorescence microscopy to isolate and identify their binding partners within cells. Validating the biological target is a critical step that confirms the mechanism of action and strengthens the rationale for further therapeutic development.

Exploration of Applications in Agricultural Chemistry or Material Science for Thiadiazole Derivatives

Beyond medicinal chemistry, the unique properties of the 1,3,4-thiadiazole ring suggest potential applications in other industrial sectors. researchgate.netchemmethod.com

Agricultural Chemistry: Numerous 1,3,4-thiadiazole derivatives have been reported to exhibit potent biological activities relevant to agriculture, including fungicidal, bactericidal, herbicidal, and plant growth regulatory effects. nih.govacs.org For example, compounds like Bismerthiazol are used commercially to control plant diseases. Future studies should screen this compound and its analogues for such activities. Its potential to protect crops from pathogens or to act as a plant growth regulator could lead to the development of new, effective agrochemicals.

Material Science: The aromatic and electron-deficient nature of the 1,3,4-thiadiazole ring makes it a candidate for applications in material science. researchgate.net Thiadiazole derivatives have been investigated for use as corrosion inhibitors for metals, as components in the synthesis of dyes and photographic materials, and as functional nanofillers in biopolymeric materials. chemmethod.comchemmethod.com The potential for this compound to self-assemble or coordinate with metal ions could be explored for creating novel functional materials with specific optical, electronic, or protective properties.

| Field | Potential Application | Rationale based on Thiadiazole Chemistry | Reference |

|---|---|---|---|

| Agricultural Chemistry | Fungicide, Bactericide, Herbicide | Known broad-spectrum biological activity of the thiadiazole scaffold against plant pathogens. | nih.govacs.org |

| Material Science | Corrosion Inhibitor | Heteroatoms (N, S) can coordinate with metal surfaces to form a protective layer. | chemmethod.com |

| Material Science | Functional Dyes | The aromatic ring system can be part of a larger chromophore. | chemmethod.com |

Q & A

Basic: What are the recommended synthetic routes for 5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine?

Methodological Answer:

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. For example:

- Step 1: React thiosemicarbazide with a carbonyl source (e.g., carbon disulfide) to form 5-amino-1,3,4-thiadiazole-2-thiol .

- Step 2: Introduce the azepan-1-yl group via nucleophilic substitution. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF/DMSO can facilitate this step, as seen in analogous substitutions for chloro- or iodophenyl derivatives .

- Optimization: Ultrasound-assisted synthesis improves reaction efficiency by enhancing mixing and reducing reaction time .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation involves:

- X-ray crystallography to determine bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding patterns observed in similar thiadiazoles) .

- Spectroscopic methods :

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies to identify rate-limiting steps and optimize solvent/reagent choices. For example, DFT studies on analogous thiadiazoles revealed ethanol as a preferred solvent due to its stabilization of intermediates .

- Molecular docking : Predict binding affinities of the azepane group with biological targets (e.g., enzymes), guiding functionalization strategies .

- Reaction pathway simulation : Compare experimental yields with computational predictions to refine conditions (e.g., temperature, catalyst loading) .

Advanced: How can researchers resolve solubility challenges during biological assays of this compound?

Methodological Answer:

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) at the azepane ring via post-synthetic modification, as demonstrated for phenyl-thiadiazole analogs .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability, a strategy validated for similar hydrophobic thiadiazoles .

Advanced: How should contradictory bioactivity data for this compound be analyzed?

Methodological Answer:

- Structural-activity relationship (SAR) studies : Compare bioactivity across analogs (e.g., varying substituents on the azepane ring) to isolate critical functional groups. For example, electron-withdrawing groups on phenyl-thiadiazoles enhanced antimicrobial activity .

- Batch reproducibility : Verify purity via HPLC and elemental analysis. Impurities from incomplete cyclization (e.g., unreacted thiosemicarbazide) may skew results .

- Target validation : Use CRISPR knockout models to confirm specificity. For instance, conflicting cytotoxicity data may arise from off-target effects .

Advanced: What strategies are recommended for scaling up the synthesis of this compound?

Methodological Answer:

- Flow chemistry : Continuous synthesis reduces side reactions and improves yield consistency, as shown for 5-(benzylthio)-thiadiazole derivatives .

- Catalyst recycling : Use immobilized bases (e.g., polymer-supported K₂CO₃) to minimize waste and costs .

- Process analytical technology (PAT) : Monitor reactions in real-time using Raman spectroscopy to detect intermediates and optimize endpoint determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.